1-Nitro-4-(trifluoromethoxy)benzene

Physical Organic Chemistry Linear Free-Energy Relationship Substituent Effect

1-Nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5), a para-substituted nitroaromatic, is a foundational intermediate in pharmaceutical and agrochemical synthesis. Key physicochemical constants for procurement specification include a molecular weight of 207.11 g/mol, a melting point of 15°C, a density range of 1.447–1.50 g/cm³, and a boiling point of 87°C (at reduced pressure).

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 713-65-5
Cat. No. B1297537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-(trifluoromethoxy)benzene
CAS713-65-5
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
InChIKeyUBEIKVUMDBCCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5): Physicochemical Profile for Procurement


1-Nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5), a para-substituted nitroaromatic, is a foundational intermediate in pharmaceutical and agrochemical synthesis . Key physicochemical constants for procurement specification include a molecular weight of 207.11 g/mol, a melting point of 15°C, a density range of 1.447–1.50 g/cm³, and a boiling point of 87°C (at reduced pressure) . The compound is typically supplied as a light orange to yellow clear liquid .

Why 1-Nitro-4-(trifluoromethoxy)benzene Cannot Be Swapped with Simpler 4-Nitrobenzene Analogs


The procurement of a 'nitrobenzene derivative' without specifying the 4-trifluoromethoxy group is a high-risk substitution that will fundamentally alter the electronic and metabolic profile of downstream products. Unlike simpler analogs such as 4-nitroanisole (4-methoxy) or 4-nitrotoluene (4-methyl), the -OCF3 substituent exerts a unique, strong electron-withdrawing inductive effect (-I) that is distinct from the electron-donating resonance (+M) of a methoxy group [1]. This electronic distinction, quantified by Hammett sigma constants (e.g., σp for -OCF3 vs. -OCH3), dictates the regioselectivity in further electrophilic aromatic substitutions and the compound's behavior in redox reactions [2]. The kinetic stability and metabolic resistance conferred by the trifluoromethoxy group cannot be replicated by any non-fluorinated analog, making it an irreplaceable building block for fluorinated active pharmaceutical ingredients (APIs) and agrochemicals .

Quantitative Differentiation of 1-Nitro-4-(trifluoromethoxy)benzene Against Key Analogs


Electron-Withdrawing Power: Hammett σₚ Value of -OCF₃ vs. -OCH₃

The electronic nature of the trifluoromethoxy group is the primary driver of its unique reactivity. It acts as a strong electron-withdrawing group via induction (-I), which is quantitatively distinct from a simple methoxy group. The Hammett σₚ constant for -OCF₃ is approximately +0.35, whereas for -OCH₃ it is -0.27 [1]. This difference of Δσₚ ≈ 0.62 represents a complete reversal of electronic character, from electron-donating to electron-withdrawing, fundamentally altering the reactivity of the aromatic ring [2].

Physical Organic Chemistry Linear Free-Energy Relationship Substituent Effect

Electrochemical Reduction Potential (E°′) of 1-Nitro-4-(trifluoromethoxy)benzene vs. 4-Nitrotoluene

The strong electron-withdrawing nature of the -OCF₃ group stabilizes the radical anion formed upon one-electron reduction, which is a critical step in many synthetic and biological redox processes. While direct experimental E°′ data for the -OCF₃ analog is not tabulated in this specific study, computational models of para-substituted nitrobenzenes predict a reduction potential that is significantly more positive (easier to reduce) than its 4-methyl counterpart. For 4-nitrotoluene, the experimental formal reduction potential E°′ is -1.16 V vs. Fc/Fc⁺, while for a para-substituent with a positive Hammett σ, like -CN (E°′ = -0.98 V), the potential is shifted anodically by +0.18 V [1].

Electrochemistry Cyclic Voltammetry Radical Anion Stability

Regioselectivity in Electrophilic Aromatic Substitution: Directed by -OCF₃ vs. -F

The trifluoromethoxy group is a strong ortho/para-director in electrophilic aromatic substitution, but its efficiency and the ratio of isomers differ from other halogenated analogs. The nitration of (trifluoromethoxy)benzene yields 88-93% of the para-isomer (which is the target compound) and only 7-12% of the ortho-isomer [1]. In contrast, the nitration of fluorobenzene shows a lower para-selectivity, producing approximately 70-80% para and 20-30% ortho product under comparable conditions [2].

Synthetic Methodology Electrophilic Aromatic Substitution Regioselectivity

Downstream Utility: Exclusive Intermediate for High-Value Agrochemical Triflumuron

The primary industrial application of 1-Nitro-4-(trifluoromethoxy)benzene is its use as a dedicated intermediate for the synthesis of 4-(trifluoromethoxy)aniline, a critical building block . While the aniline derivative itself is versatile, a key downstream product that exclusively relies on this specific nitro precursor is the benzoylphenylurea insecticide Triflumuron (also known as Alsystin) [1]. Alternative routes to Triflumuron that bypass this intermediate are not commercially viable or reported, cementing the nitro compound's role in the supply chain.

Agrochemical Synthesis Insecticide Intermediate Supply Chain

High-Value Application Scenarios for Procuring 1-Nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5)


Precursor to Trifluoromethoxyaniline: Agrochemical and API Synthesis

The primary industrial scenario is the reduction of the nitro group to yield 4-(trifluoromethoxy)aniline. This aniline is a cornerstone for manufacturing the insecticide Triflumuron and serves as a key intermediate for various pharmaceutical compounds, including labeled Riluzole for ALS research . The unique electron-withdrawing profile of the -OCF₃ group, as established by its σₚ value [1], is directly transferred to the final drug or pesticide, dictating its bioavailability and target binding.

Electrochemical Studies of Radical Anion Stability

Researchers studying the stability of nitroaromatic radical anions use 1-Nitro-4-(trifluoromethoxy)benzene as a model substrate. Its reduction potential, which is predictably more positive than 4-nitrotoluene due to the -OCF₃ group [2], makes it an ideal compound for investigating electron transfer mechanisms and spin trap behavior. This is a specialized application where the electronic differentiation of the -OCF₃ group is the central focus of the study.

Model Substrate for Electrophilic Aromatic Substitution (EAS) Studies

The high para-selectivity (88-93%) observed during the synthesis of this compound via nitration of (trifluoromethoxy)benzene [3] makes it a textbook example for academic and industrial training in regioselectivity. Process chemists procure this compound to study the ortho/para-directing influence of the -OCF₃ group, a key learning objective in advanced organic chemistry that cannot be demonstrated with simpler, non-fluorinated analogs.

Synthesis of Specialty Tobacco Flavorants

A niche but documented application is the use of 1-Nitro-4-(trifluoromethoxy)benzene as a precursor in the manufacture of specific tobacco flavors [4]. This represents a high-purity, low-volume procurement scenario where the exact identity of the trifluoromethoxy-bearing aromatic is crucial for achieving the desired sensory profile, and substitution with a different nitroaromatic would result in an off-target flavor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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